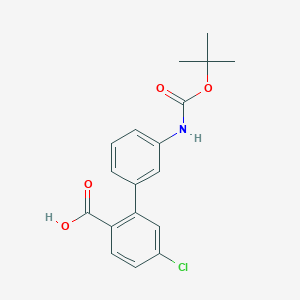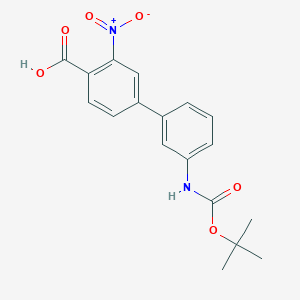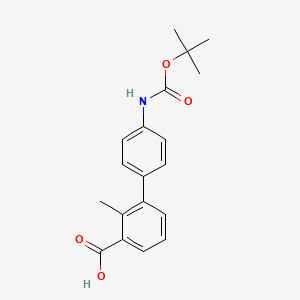
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid (4-BOC-APHB) is a commonly used synthetic compound in scientific research. This compound has a wide range of applications in various fields, such as drug development, medical research, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in drug development as a building block for the synthesis of various drugs. In medical research, it is used to study the effects of different drugs on the body. In biochemistry, it is used to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as a substrate for enzymes involved in the synthesis of proteins and other biological molecules. It is also believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% are not fully understood. However, it is believed to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of proteins and other biological molecules. It is also believed to have an inhibitory effect on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its low cost and availability, as well as its ability to be used in a wide range of applications. Its low toxicity also makes it a safe and reliable compound for use in experiments. However, there are some limitations to its use. For example, it has a short shelf life and is sensitive to light and moisture.
Zukünftige Richtungen
The future of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% in scientific research is promising. It has potential applications in drug development, medical research, and biochemistry. Further research is needed to understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis. Finally, research is needed to explore the potential applications of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% in other fields, such as agriculture and food science.
Synthesemethoden
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% can be synthesized from a variety of starting materials. The most common method is the reaction of 4-bromo-2-hydroxybenzoic acid with 4-aminophenol. This reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of around 100 °C. The reaction is usually complete within an hour, and the resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(20)10-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFMYUUUYQBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)











